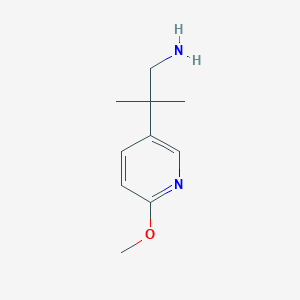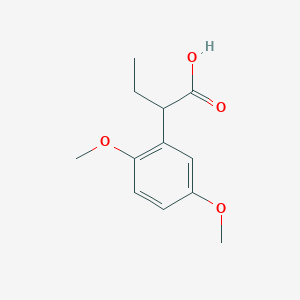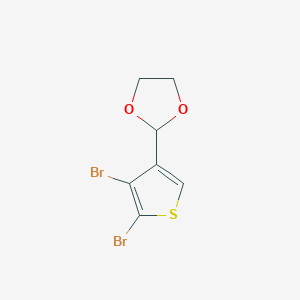
8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride typically involves the bromination of a precursor compound, followed by a series of chemical reactions to introduce the desired functional groups. The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid . The mixture is usually stirred vigorously under nitrogen atmosphere to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and safety in production.
化学反応の分析
Types of Reactions
8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted benzodiazepines .
科学的研究の応用
8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other conditions.
Industry: Used in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the brain. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another compound with a similar tetrahydro structure but different functional groups.
8-bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A structurally related compound with a pyridoindole core.
Uniqueness
8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride is unique due to its specific bromine and methyl substitutions, which may confer distinct pharmacological properties compared to other benzodiazepines.
特性
分子式 |
C10H15BrCl2N2 |
|---|---|
分子量 |
314.05 g/mol |
IUPAC名 |
8-bromo-1-methyl-2,3,4,5-tetrahydro-1,4-benzodiazepine;dihydrochloride |
InChI |
InChI=1S/C10H13BrN2.2ClH/c1-13-5-4-12-7-8-2-3-9(11)6-10(8)13;;/h2-3,6,12H,4-5,7H2,1H3;2*1H |
InChIキー |
BLSIAGQGOULNCE-UHFFFAOYSA-N |
正規SMILES |
CN1CCNCC2=C1C=C(C=C2)Br.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


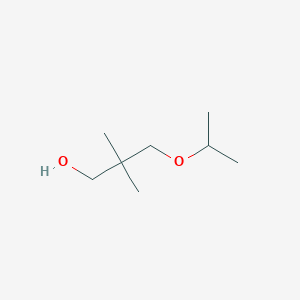

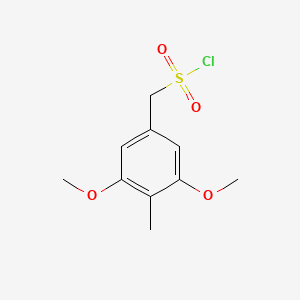

![2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile](/img/structure/B13599922.png)
